molecular formula C12H10ClN3OS B2630882 (Z)-2-[(4-chlorophenyl)sulfanyl]-N'-hydroxypyridine-3-carboximidamide CAS No. 886360-64-1

(Z)-2-[(4-chlorophenyl)sulfanyl]-N'-hydroxypyridine-3-carboximidamide

Cat. No.: B2630882
CAS No.: 886360-64-1
M. Wt: 279.74
InChI Key: IQHQZPHPAOPOJO-UHFFFAOYSA-N
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Description

(Z)-2-[(4-chlorophenyl)sulfanyl]-N’-hydroxypyridine-3-carboximidamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyridine ring substituted with a chlorophenyl sulfanyl group and a hydroxypyridine carboximidamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-[(4-chlorophenyl)sulfanyl]-N’-hydroxypyridine-3-carboximidamide typically involves the reaction of 4-chlorophenyl thiocyanate with pyridine-3-carboximidamide under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction parameters. Additionally, purification steps like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-[(4-chlorophenyl)sulfanyl]-N’-hydroxypyridine-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-[(4-chlorophenyl)sulfanyl]-N’-hydroxypyridine-3-carboximidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for biochemical studies.

Medicine

In medicine, (Z)-2-[(4-chlorophenyl)sulfanyl]-N’-hydroxypyridine-3-carboximidamide is investigated for its potential therapeutic properties. It is studied for its ability to inhibit certain enzymes and pathways involved in disease processes, making it a candidate for drug development.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-2-[(4-chlorophenyl)sulfanyl]-N’-hydroxypyridine-3-carboximidamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-chlorophenyl) sulfone: Used in the production of polysulfone plastics and has similar structural features.

    [(4-Chlorophenyl)sulfanyl]formonitrile: A versatile research chemical used in medicinal chemistry.

Uniqueness

(Z)-2-[(4-chlorophenyl)sulfanyl]-N’-hydroxypyridine-3-carboximidamide stands out due to its unique combination of a pyridine ring and a chlorophenyl sulfanyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N'-hydroxypyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3OS/c13-8-3-5-9(6-4-8)18-12-10(11(14)16-17)2-1-7-15-12/h1-7,17H,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHQZPHPAOPOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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